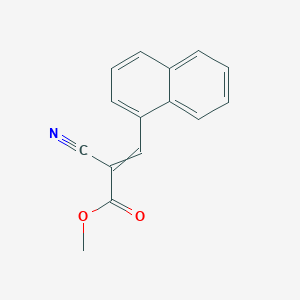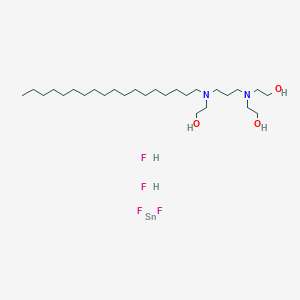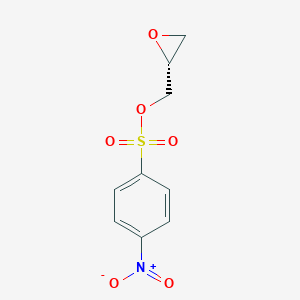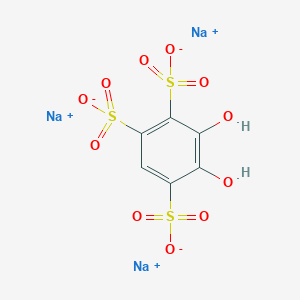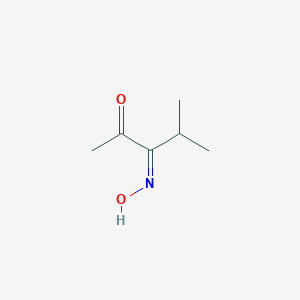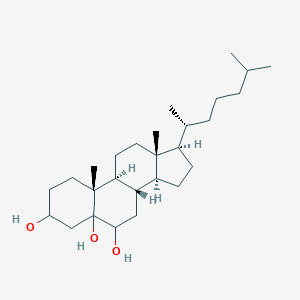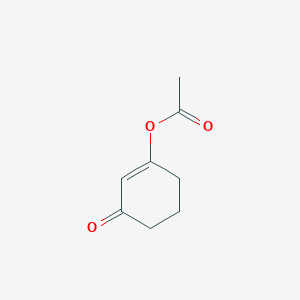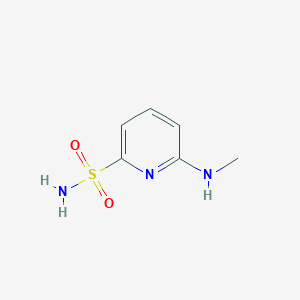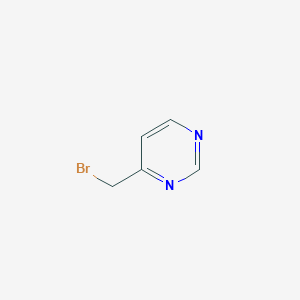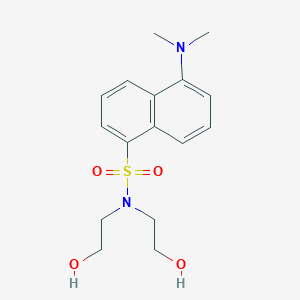
(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate
説明
This compound belongs to a class of organic compounds known for their complex synthesis processes and unique structural characteristics. While direct studies on "(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate" specifically might not be extensively documented, insights can be drawn from related compounds within the same chemical family. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step processes including displacement, acylation, Wittig cyclization, and intramolecular reactions. For instance, Lei et al. (2010) described a synthesis pathway involving displacement, acylation, and Wittig cyclization reaction for a related compound, showcasing the intricate steps required to synthesize such molecules (Lei, 2010).
科学的研究の応用
Environmental and Biodegradation Studies
Research on synthetic phenolic antioxidants (SPAs) and ethers like ETBE has revealed their widespread use in various industrial and commercial products, their occurrence in environmental matrices, and their biodegradation processes. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in indoor dust, air particulates, sea sediment, and river water. Studies suggest the need for future research to explore the contamination and environmental behaviors of novel high molecular weight SPAs and to develop SPAs with low toxicity and migration ability to decrease potential environmental pollution (Liu & Mabury, 2020). Moreover, ETBE's biodegradation in soil and groundwater has been extensively studied, highlighting microorganisms capable of degrading ETBE aerobically, which could inform bioremediation efforts for environmental cleanup (Thornton et al., 2020).
Antioxidant Research and Synthetic Applications
Research into neo fatty acids, neo alkanes, and their derivatives, including compounds containing tertiary butyl groups, has explored their applications as antioxidants, anticancer, antimicrobial, and antibacterial agents. These natural metabolites and synthetic compounds demonstrate diverse biological activities, suggesting their potential utility in cosmetic, agronomic, and pharmaceutical industries. This area of research emphasizes the importance of developing novel compounds with specific functional groups, like tert-butyl, for various applications (Dembitsky, 2006).
Synthetic Routes and Chemical Transformations
The study of synthetic routes for compounds like vandetanib highlights the role of tert-butyl-containing intermediates in facilitating chemical transformations. These synthetic pathways, involving steps like substitution, deprotection, and cyclization, underline the versatility and commercial value of tert-butyl group-containing compounds in industrial-scale chemical synthesis (Mi, 2015).
Safety And Hazards
特性
IUPAC Name |
tert-butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-6-22-12(2)23-15-14(13-10-8-7-9-11-13)19(16(15)20)17(21)24-18(3,4)5/h7-12,14-15H,6H2,1-5H3/t12?,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTZICYNMYGUNU-JQXSQYPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432979 | |
| Record name | tert-Butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |
CAS RN |
201856-57-7 | |
| Record name | 1,1-Dimethylethyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201856-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)
